Dimethyl Chlorothiophosphate-D6

Description

Significance of Deuteration in Mechanistic and Analytical Studies

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a particularly significant form of stable isotope labeling. nih.gov This substitution can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered, providing valuable insights into reaction mechanisms. symeres.comnih.gov In analytical studies, deuterated compounds are frequently used as internal standards, helping to ensure the accuracy of quantitative analyses. nih.gov

The applications of deuteration are extensive, aiding in the study of metabolic pathways, bioavailability, and drug interactions. symeres.com The introduction of deuterium at specific molecular sites can block or slow down metabolism, which has been explored in pharmaceutical research to enhance the properties of drug candidates. nih.govrsc.org Furthermore, deuteration is crucial for tracing the fate of agrochemicals in the environment, offering insights into their persistence and impact. symeres.com

Structural and Chemical Context of Dimethyl Chlorothiophosphate-D6

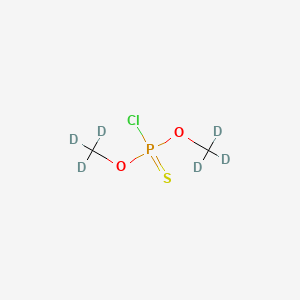

Dimethyl Chlorothiophosphate is an organophosphorus compound containing phosphorus, sulfur, chlorine, carbon, and hydrogen atoms. ontosight.aiwikipedia.org It serves as a key intermediate in the manufacturing of various products, including pesticides and plasticizers. ontosight.aiwikipedia.org Its deuterated analog, this compound, is a labeled version of this compound where the six hydrogen atoms in the two methyl groups have been replaced with deuterium atoms. This specific labeling makes it a valuable tool for use as an internal standard in environmental and metabolic studies involving its non-deuterated counterpart or related organophosphorus pesticides.

The basic structure consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to a chlorine atom and two methoxy (B1213986) groups. wikipedia.org In the D6 variant, these are deuterated methoxy groups (-OCD₃).

Table 1: Properties of Dimethyl Chlorothiophosphate and this compound

| Property | Dimethyl Chlorothiophosphate | This compound |

| Synonym | O,O-Dimethyl phosphorochloridothioate nih.gov | Dimethyl Phosphorochloridothionate-D6 cdnisotopes.com |

| CAS Number | 2524-03-0 wikipedia.org | 19262-97-6 cdnisotopes.com |

| Chemical Formula | C₂H₆ClO₂PS wikipedia.org | C₂D₆ClO₂PS |

| Molecular Weight | 160.56 g/mol nih.gov | 166.59 g/mol cdnisotopes.com |

| Physical Form | Colorless to light amber liquid abdurrahmanince.netchemicalbook.com | Not specified, likely similar to unlabeled form |

| Boiling Point | 66-67 °C / 16 mmHg abdurrahmanince.net | Not specified |

| Density | 1.322 g/mL at 25 °C abdurrahmanince.net | Not specified |

| Isotopic Purity | Not Applicable | 99 atom % D cdnisotopes.com |

Research Gaps and Objectives for Comprehensive Investigation

While deuterated compounds are widely used, there remain areas for further investigation. A primary research gap is the development of more efficient, cost-effective, and site-selective methods for deuteration, particularly for complex molecules like organophosphorus compounds. nih.govrsc.org Current methods can be expensive, limiting their broader application. nih.gov

A key objective is the full characterization of the chromatographic behavior of deuterated compounds. The phenomenon known as the "chromatographic deuteration effect," where deuterated analytes elute at different times than their non-labeled counterparts in reverse-phase chromatography, is not fully understood. acs.org A deeper mechanistic understanding could lead to the design of better analytical methods and purification techniques for deuterated molecules. acs.org For this compound specifically, further research is needed to document its stability and behavior in various environmental and biological matrices to enhance its utility as an internal standard for monitoring organophosphorus pesticides and their metabolites.

Structure

3D Structure

Properties

Molecular Formula |

C2H6ClO2PS |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

chloro-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |

InChI |

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3 |

InChI Key |

XFBJRFNXPUCPKU-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])Cl |

Canonical SMILES |

COP(=S)(OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Chlorothiophosphate D6

Strategic Approaches to Deuterium (B1214612) Incorporation

The introduction of deuterium into the dimethyl chlorothiophosphate molecule requires specific synthetic strategies. The primary methods involve the use of deuterated starting materials or the application of isotopic exchange techniques.

Utilization of Deuterated Precursors (e.g., Methanol-D4)

A common and direct approach to synthesizing Dimethyl Chlorothiophosphate-D6 is through the use of deuterated precursors, with Methanol-D4 (CD₃OD) being a key reagent. epo.org In this strategy, the deuterium atoms are already incorporated into the methyl groups of the precursor, which are then transferred to the final product. The synthesis of the non-labeled dimethyl chlorothiophosphate often involves the reaction of phosphorus pentasulfide with methanol (B129727), followed by chlorination. nih.gov By substituting methanol with Methanol-D4, the resulting dimethyl phosphorodithioate (B1214789) intermediate and the subsequent dimethyl chlorothiophosphate product will contain deuterated methyl groups.

The synthesis of Methanol-D4 itself can be achieved through various methods, including the reaction of carbon monoxide with deuterium gas or by isotopic exchange from commercially available deuterated compounds. epo.org For instance, Methanol-D4 can be prepared by reacting it with water, followed by distillation to isolate the desired CD₃OH. epo.org

Isotopic Exchange and Labeling Techniques

Isotopic exchange offers an alternative pathway for introducing deuterium. This can involve hydrogen-deuterium (H/D) exchange reactions on the target molecule or a suitable precursor. nih.govresearchgate.net For organophosphorus compounds, this might entail subjecting the non-labeled dimethyl chlorothiophosphate or a related intermediate to a deuterium source, such as heavy water (D₂O), often in the presence of a catalyst. mdpi.comgoogle.com

For example, H/D exchange reactions can be facilitated under basic conditions, where a base abstracts a proton, and subsequent quenching with a deuterium source introduces the isotope. google.com The efficiency of such exchange reactions is dependent on the acidity of the protons being replaced and the reaction conditions. Monitoring the progress and isotopic purity of these reactions is crucial and can be achieved using techniques like high-resolution mass spectrometry. nih.govresearchgate.net While direct H/D exchange on the final product might be challenging due to the reactivity of the P-Cl bond, exchange on precursor molecules is a viable strategy.

Reaction Mechanisms and Pathways in Synthesis

The synthesis of dimethyl chlorothiophosphate, and by extension its deuterated analog, is centered around nucleophilic substitution at the phosphorus atom.

Nucleophilic Substitution Reactions at Phosphorus

The core of the synthesis involves the reaction of a phosphorus-containing electrophile with a nucleophile. In the context of using Methanol-D4, the deuterated methanol acts as the nucleophile, attacking a phosphorus center. The reaction of O,O-dialkyl dithiophosphoric acid with chlorine gas to form the dialkyl phosphorochloridothioate is a key step. google.com

The mechanism of nucleophilic substitution at a tetracoordinate phosphorus center can be complex and may proceed through different pathways, such as an addition-elimination (A-E) mechanism or a concerted Sɴ2-type process. mdpi.com The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. nih.gov In the formation of dimethyl chlorothiophosphate, the reaction likely proceeds through a reactive intermediate where the phosphorus atom is transiently pentacoordinate. mdpi.com

Formation of Key Intermediates

The synthesis of dimethyl chlorothiophosphate typically proceeds through key intermediates. One common industrial method involves the reaction of phosphorus pentasulfide with an alcohol, such as methanol, to form O,O-dialkyl dithiophosphoric acid. google.com In the case of the D6-labeled compound, Methanol-D4 would be used to generate O,O-di(methyl-D3) dithiophosphoric acid.

This dithiophosphoric acid derivative is then chlorinated. This step is crucial for introducing the chlorine atom and forming the final product. The reaction of the dithiophosphoric acid with a chlorinating agent, such as chlorine gas, proceeds through a series of steps likely involving the formation of a sulfenyl chloride intermediate, which then rearranges or is further attacked to yield the desired O,O-di(methyl-D3) phosphorochloridothioate.

Optimization of Synthetic Parameters

To ensure a high yield and purity of this compound, careful optimization of the reaction conditions is necessary. This includes controlling the temperature, reaction time, stoichiometry of the reactants, and the choice of solvent. For instance, the initial reaction between phosphorus pentasulfide and the alcohol is often exothermic and requires cooling to manage the reaction rate and prevent side reactions. ontosight.ai

Influence of Molar Ratios and Stoichiometry

The stoichiometry of the reactants is a critical factor in maximizing the yield and purity of this compound. A common synthetic route involves the reaction of thiophosphoryl chloride (PSCl₃) with deuterated methanol (CD₃OD). In this reaction, the molar ratio of CD₃OD to PSCl₃ is carefully controlled. An excess of deuterated methanol can lead to the formation of the undesired by-product, trimethyl thiophosphate-d9, while an insufficient amount will result in incomplete reaction and a lower yield. The precise optimal ratio is often determined empirically to balance yield and purity.

Table 1: Hypothetical Molar Ratio Study for this compound Synthesis

| Molar Ratio (CD₃OD : PSCl₃) | Theoretical Yield of (CD₃O)₂P(S)Cl (%) | Observed Purity (%) | Notes |

| 1.8 : 1 | 90 | 85 | Incomplete reaction, presence of unreacted PSCl₃ and mono-substituted intermediate. |

| 2.0 : 1 | 100 | 92 | Optimal for maximizing yield of the desired product. |

| 2.2 : 1 | >100 (relative to desired product) | 88 | Increased formation of trimethyl thiophosphate-d9. |

Solvent Selection and Reaction Media Effects

The choice of solvent is crucial in the synthesis of this compound as it can influence reaction rates, solubility of reactants, and the product distribution. The reaction is typically carried out in an inert aprotic solvent to prevent side reactions with the highly reactive thiophosphoryl chloride.

Commonly used solvents for similar reactions include chlorinated hydrocarbons (e.g., dichloromethane (B109758), chloroform) and aromatic hydrocarbons (e.g., toluene, benzene). The polarity of the solvent can affect the reaction mechanism and the stability of intermediates. For instance, a more polar solvent might facilitate the nucleophilic attack of the deuterated methanol on the phosphorus center. The use of a non-polar solvent may require the presence of a hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine), to drive the reaction to completion.

Temperature and Pressure Control

Temperature and pressure are critical parameters that must be carefully controlled during the synthesis of this compound. The reaction of thiophosphoryl chloride with methanol is exothermic, and therefore, the initial mixing is often performed at low temperatures (e.g., 0-5 °C) to control the reaction rate and prevent the formation of by-products. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion.

The reaction is typically carried out at atmospheric pressure. However, the subsequent purification by distillation is performed under reduced pressure to lower the boiling point of the product and prevent thermal decomposition, as organophosphorus compounds can be sensitive to high temperatures.

Catalyst Application in Synthetic Routes

While many syntheses of dialkyl phosphorochloridothioates proceed without a catalyst, the use of a catalyst can sometimes enhance the reaction rate and improve the yield. Lewis acids or bases can be employed to activate the reactants. For example, a Lewis acid could coordinate to the sulfur or chlorine atom of thiophosphoryl chloride, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by deuterated methanol. Conversely, a base can deprotonate the deuterated methanol, increasing its nucleophilicity. The choice of catalyst, if any, depends on the specific reaction conditions and desired outcome. To date, specific catalyst applications for the synthesis of the D6 variant are not well-documented in available literature.

Purification and Isolation Techniques

The crude product obtained from the synthesis of this compound typically contains unreacted starting materials, by-products, and residual solvent. Therefore, rigorous purification is necessary to obtain the compound at the high purity required for its applications.

Distillation and Fractional Distillation

Distillation, particularly fractional distillation under reduced pressure, is the primary method for purifying this compound. Given that the boiling points of the desired product, starting materials, and by-products are often close, fractional distillation is employed to achieve a high degree of separation. The process is conducted under vacuum to prevent thermal degradation of the product. Careful control of the distillation column's temperature gradient and reflux ratio is essential for effective separation.

Table 2: Illustrative Boiling Points of Components in a Crude Reaction Mixture

| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) at atmospheric pressure | Estimated Boiling Point (°C) at reduced pressure (e.g., 10 mmHg) |

| Thiophosphoryl chloride (PSCl₃) | 169.38 | 125 | ~30-35 |

| This compound ((CD₃O)₂P(S)Cl) | 166.59 | ~180-185 | ~65-70 |

| Trimethyl thiophosphate-d9 ((CD₃O)₃PS) | 163.16 | ~200 | ~80-85 |

Note: These boiling points are estimates for illustrative purposes. The actual boiling points may vary.

Chromatographic Separation Methods (e.g., Column Chromatography)

For achieving very high purity or for separating isomers, chromatographic techniques such as column chromatography can be employed. In this method, the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A suitable solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates based on their polarity and affinity for the stationary phase.

For a moderately polar compound like this compound, a typical mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The fractions are collected and analyzed (e.g., by GC-MS or NMR) to identify those containing the pure product. While effective, column chromatography is often more time-consuming and uses larger quantities of solvents compared to distillation, making it more suitable for smaller-scale purifications or when very high purity is essential.

Recrystallization and Solvent Evaporation

Recrystallization and solvent evaporation are fundamental techniques for the purification of solid compounds and are particularly relevant in the final stages of synthesizing this compound. The process relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system. For this compound, which is a liquid at room temperature, low-temperature recrystallization is the applicable method.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for maximum recovery of the purified substance upon cooling. Conversely, impurities should either be highly soluble or insoluble in the solvent at all temperatures to be effectively separated.

Based on the solubility profile of its non-deuterated analog, O,O-dimethyl phosphorochloridothioate, several solvents show potential for the purification of this compound. The non-deuterated compound is soluble in a range of organic solvents including alcohols, benzene, acetone (B3395972), carbon tetrachloride, chloroform, and ethyl acetate. It is slightly soluble in hexane and insoluble in water. nih.gov This suggests that a mixed solvent system, likely involving hexane as an anti-solvent, could be effective. For instance, a common technique involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then gradually adding a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Subsequent cooling would then induce crystallization of the purified compound.

Given that this compound is a liquid at ambient temperature, the recrystallization process must be conducted at low temperatures to induce solidification. This approach is not only necessary for crystallization but can also be advantageous in preventing the degradation of thermally sensitive organophosphorus compounds. The process would involve dissolving the crude liquid in a suitable solvent and cooling the solution to a temperature where the deuterated compound crystallizes, leaving impurities behind in the mother liquor.

Solvent evaporation can be employed as a complementary technique. After the recrystallization process and subsequent filtration or decantation of the mother liquor, residual solvent can be removed from the purified crystals under reduced pressure. This method is efficient for removing volatile organic solvents. However, care must be taken to control the temperature during evaporation to prevent melting of the purified solid or any potential degradation.

In industrial settings, the purification of similar compounds, such as O,O-dialkyl phosphorochloridothioates, is often achieved through distillation. google.com For instance, a process for purifying O,O-diethyl phosphorochloridothioate involves distillation at a reduced pressure of 20 mmHg with a pot temperature of 96-120°C and a head temperature of 91-102°C. googleapis.com While distillation is a distinct purification method, the principles of vapor pressure and temperature control are also pertinent to the solvent evaporation step following recrystallization.

For compounds that are challenging to crystallize, such as those that tend to form oils, specific solvent systems can be particularly useful. A mixture of n-hexane and acetone or n-hexane and tetrahydrofuran (B95107) (THF) are often employed for such purposes.

Detailed Research Findings

The following table outlines hypothetical yet scientifically plausible parameters for the low-temperature recrystallization of this compound based on the general principles and data available for related compounds.

Table 1: Hypothetical Low-Temperature Recrystallization Parameters for this compound

| Parameter | Condition | Rationale/Expected Outcome |

|---|---|---|

| Solvent System | Dichloromethane/n-Hexane | Dichloromethane acts as the soluble solvent, while n-hexane serves as the anti-solvent to induce precipitation. This combination is often effective for moderately polar compounds. |

| Dissolution Temperature | Room Temperature (~20-25 °C) | Ensures complete dissolution of the crude liquid this compound in a minimal amount of dichloromethane before the addition of n-hexane. |

| Crystallization Temperature | -20 °C to -78 °C | Lower temperatures are necessary to solidify the liquid compound and promote crystallization. The optimal temperature would need to be determined experimentally to balance yield and purity. |

| Solvent Evaporation | Rotary evaporation under reduced pressure | Efficient removal of residual volatile solvents from the purified crystals following filtration. |

| Expected Purity | >98% | Recrystallization is a powerful technique for removing impurities, and multiple iterations can lead to high purity levels. |

The success of this purification technique would be contingent on the specific impurities present in the crude this compound sample. Common impurities in the synthesis of related compounds include oxygenated phosphorus species, which can sometimes be removed by treatment with an alcohol followed by distillation. google.com

Compound Names

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For isotopically labeled compounds like Dimethyl Chlorothiophosphate-D6, various NMR methods are employed to confirm the structure and determine the extent and location of deuteration. rsc.org

Proton NMR (¹H NMR) Analysis and Deuterium (B1214612) Decoupling Effects

In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions of deuterium atoms are significantly diminished or absent. For this compound, where the six hydrogen atoms of the two methyl groups are replaced by deuterium, the characteristic proton signal of the methoxy (B1213986) groups would be expected to be absent. Any residual proton signals in this region could indicate incomplete deuteration. wikipedia.org

The ¹H NMR spectrum of the non-deuterated Dimethyl Chlorothiophosphate can be referenced from spectral databases. chemicalbook.com Deuterium has a nuclear spin of 1, and coupling between deuterium and a neighboring proton (²JHD) can lead to splitting of the proton signal. ucla.edu However, due to the small gyromagnetic ratio of deuterium, this coupling is often not well-resolved. To simplify the spectrum and remove any residual coupling effects from deuterium, deuterium decoupling techniques can be employed. This process irradiates the deuterium nuclei, causing them to rapidly change their spin states and effectively decoupling them from the protons, resulting in sharper proton signals for any remaining non-deuterated sites.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. ksu.edu.sa In this compound, the carbon skeleton consists of two equivalent methoxy carbons. The chemical shift of these carbons is influenced by the surrounding atoms, including phosphorus, oxygen, and deuterium. ksu.edu.saresearchgate.net The signal for the deuterated methyl carbons (CD₃) will appear as a multiplet due to carbon-deuterium coupling (¹JCD). The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms (3) and I is the spin of deuterium (1), resulting in a septet. hw.ac.uk The chemical shift will also experience an isotopic shift compared to the non-deuterated analog. nih.gov

Proton-decoupled ¹³C NMR spectra are standard, but for a deuterated compound, deuterium decoupling can also be applied to simplify the spectrum to a single peak for the CD₃ groups, confirming their equivalence. The chemical shifts for the non-deuterated Dimethyl Chlorothiophosphate and similar compounds like Diethyl chlorothiophosphate are available in spectral databases and can be used for comparison. chemicalbook.com

Table 1: Expected ¹³C NMR Data for this compound

| Carbon | Expected Multiplicity (without ²H decoupling) |

| -OCD₃ | Septet |

Note: The exact chemical shift would require experimental determination but can be estimated from the non-deuterated analog and known isotopic shift effects.

Phosphorus-31 NMR (³¹P NMR) for Phosphorus Environment Assessment

³¹P NMR is a highly sensitive technique for directly observing the phosphorus nucleus, which has a 100% natural abundance and a spin of ½. wikipedia.orghuji.ac.il This makes it an excellent tool for assessing the chemical environment around the phosphorus atom in this compound. The chemical shift in ³¹P NMR is sensitive to the electronegativity of the substituents and the bonding characteristics of the phosphorus atom. wikipedia.orgslideshare.net

The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift will be characteristic of a thiophosphate group. The replacement of protons with deuterium in the methoxy groups is expected to have a minor isotopic effect on the ³¹P chemical shift. Coupling between phosphorus and the deuterated carbons (²JPC) and the deuterium nuclei (³JPD) may lead to a more complex signal, although these couplings are often small. Proton decoupling is standard in ³¹P NMR, and deuterium decoupling could further simplify the spectrum. huji.ac.il The chemical shift is referenced to an external standard, typically 85% phosphoric acid. wikipedia.org

Table 2: Representative ³¹P NMR Chemical Shifts for Related Organophosphorus Compounds

| Compound | Chemical Shift (δ, ppm) |

| PCl₃ | 219.00 |

| (MeO)₃P | 140.00 |

| PhPCl₂ | 162.00 |

| Diethyl phosphite | 7.80 |

| Dimethyl phosphite | 11.1 |

Data sourced from various organophosphorus NMR studies. sjtu.edu.cnrsc.org The exact chemical shift for this compound would need to be determined experimentally.

Deuterium NMR (²H NMR) Investigations for Isotopic Purity and Location

²H NMR is a direct method for observing the deuterium nuclei in a molecule. wikipedia.org It is particularly useful for confirming the positions of deuteration and assessing isotopic purity. sigmaaldrich.com In the case of this compound, the ²H NMR spectrum should exhibit a single signal corresponding to the six equivalent deuterium atoms of the two -OCD₃ groups. wikipedia.orgsigmaaldrich.com

The chemical shift in ²H NMR is very similar to that in ¹H NMR for the same chemical environment. sigmaaldrich.com The natural abundance of deuterium is very low (0.016%), so samples must be isotopically enriched to obtain a signal. wikipedia.org This makes ²H NMR an ideal technique for analyzing intentionally deuterated compounds. The integral of the deuterium signal can be used to quantify the level of deuteration. sigmaaldrich.com For solvents, non-deuterated solvents are typically used for ²H NMR experiments. sigmaaldrich.com

Two-Dimensional NMR Techniques (e.g., TOCSY, DEPT-135)

Two-dimensional (2D) NMR techniques can provide further structural confirmation. While direct proton-carbon correlation experiments like HSQC and HMBC would be less informative due to the lack of protons, other techniques can be valuable.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment distinguishes between CH, CH₂, and CH₃ groups. In a fully deuterated compound like this compound, a standard DEPT-135 experiment would show no signals. However, variations of the DEPT experiment can be adapted for deuterium, or it can be used to detect any residual non-deuterated methyl groups.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. In the context of this compound, it would primarily be used to identify any residual protonated species and their coupling networks.

Mass Spectrometry for Isotopic Purity and Quantification

Mass spectrometry (MS) is a fundamental technique for determining the isotopic purity of labeled compounds. rsc.orgalmacgroup.com High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the isotopic peaks of the deuterated compound and its non-deuterated and partially deuterated isotopologues. nih.govresearchgate.net

By analyzing the mass spectrum of this compound, the relative abundances of the molecular ions corresponding to the fully deuterated (d6), partially deuterated (d1-d5), and non-deuterated (d0) species can be determined. The isotopic purity is then calculated from the ratio of the abundance of the desired d6 isotopologue to the sum of the abundances of all isotopologues. nih.govresearchgate.net This method is highly sensitive, requires very small amounts of sample, and can be performed rapidly. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate any impurities before mass analysis, providing a comprehensive purity assessment.

Table 3: Theoretical Masses of Isotopologues of Dimethyl Chlorothiophosphate

| Isotopologue | Molecular Formula | Exact Mass (Da) |

| d0 | C₂H₆ClO₂PS | 160.9515 |

| d1 | C₂H₅DClO₂PS | 161.9578 |

| d2 | C₂H₄D₂ClO₂PS | 162.9640 |

| d3 | C₂H₃D₃ClO₂PS | 163.9703 |

| d4 | C₂H₂D₄ClO₂PS | 164.9766 |

| d5 | C₂HD₅ClO₂PS | 165.9828 |

| d6 | C₂D₆ClO₂PS | 166.9891 |

Note: Masses are calculated for the most abundant isotopes of C, Cl, O, P, and S.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Abundance

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. drawellanalytical.com In this method, the sample is vaporized and separated based on its components' differential partitioning between a stationary phase within a capillary column and a mobile gas phase. drawellanalytical.com The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. drawellanalytical.com

For this compound, GC-MS is crucial for determining its chemical purity and confirming its isotopic enrichment. The gas chromatogram will show a primary peak corresponding to the deuterated compound, and its retention time can be compared to that of a non-deuterated standard. The mass spectrum of this peak will exhibit a molecular ion and fragmentation pattern shifted by six mass units compared to its non-deuterated counterpart, confirming the presence and extent of deuterium labeling. The relative areas of the peaks for the deuterated and any residual non-deuterated compound allow for the calculation of isotopic abundance. The use of an appropriate internal standard, which is chemically similar to the analyte, can help to correct for variations during the analytical process, ensuring accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is well-suited for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative, particularly for compounds that may be thermally labile or less volatile. acs.org In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's interaction with the stationary phase. The eluent from the column is then introduced into the mass spectrometer for detection and identification. mdpi.com

LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for analyzing organophosphorus compounds in complex matrices. nih.gov This method involves selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions, which significantly enhances selectivity and sensitivity. mdpi.com For this compound, LC-MS can be employed to determine its presence and quantity in various samples. The use of deuterated internal standards, such as this compound itself, is a common practice in LC-MS analysis to compensate for matrix effects and improve the accuracy of quantification. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds by providing highly accurate mass measurements. nih.gov Unlike standard mass spectrometry, which provides nominal mass, HRMS can determine the mass of an ion with enough precision to deduce its elemental composition. wur.nl This capability is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

For this compound, HRMS is used to confirm its elemental composition, including the presence of the six deuterium atoms. By comparing the experimentally measured exact mass to the theoretically calculated mass, a high degree of confidence in the compound's identity can be achieved. HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify unknown compounds. nih.gov The high resolving power of the mass analyzer, such as an Orbitrap, allows for the separation of ions with very similar mass-to-charge ratios, providing exceptional specificity. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) Applications in Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a premier quantitative technique that utilizes isotopically labeled compounds as internal standards. this compound is an ideal internal standard for the quantification of its non-deuterated analog, Dimethyl Chlorothiophosphate, and other related organophosphorus pesticides. nih.gov The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample before any sample preparation or analysis. researchgate.net

Since the labeled (this compound) and unlabeled (analyte) compounds are chemically identical, they behave identically during extraction, cleanup, and chromatographic separation. researchgate.net Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the analyte to the signal from the isotopically labeled standard using a mass spectrometer, a highly accurate and precise quantification of the analyte can be achieved, regardless of sample loss or matrix effects. researchgate.net This makes IDMS a robust and reliable method for trace-level analysis in complex matrices.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Vibrational Modes of the Thiophosphate Moiety

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a molecule. The thiophosphate moiety (P=S) in Dimethyl Chlorothiophosphate exhibits characteristic vibrational modes that can be used for its identification. The P=S stretching vibration is a key feature in the IR and Raman spectra of thiophosphate compounds. researchgate.net The exact frequency of this vibration can be influenced by the other atoms and groups attached to the phosphorus atom.

Deuterium Isotope Effects on Vibrational Spectra

The substitution of hydrogen with deuterium in this compound has a noticeable effect on its vibrational spectrum. libretexts.org This phenomenon, known as the deuterium isotope effect, arises from the increased mass of deuterium compared to hydrogen. libretexts.orgajchem-a.com According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical entities, providing a fundamental confirmation of a compound's empirical and molecular formula. For isotopically labeled compounds such as this compound, this analysis is critical to verify that the correct elemental composition has been achieved and to ensure the stoichiometric integrity of the synthesized batch. The procedure involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products. This allows for the determination of the mass percentages of the individual elements present in the molecule.

The primary goal of performing elemental analysis on this compound is to compare the experimentally determined percentages of carbon, hydrogen (as deuterium), chlorine, phosphorus, and sulfur with the theoretical values calculated from its molecular formula, C₂D₆ClPS. A close agreement between the experimental and theoretical data provides strong evidence for the successful synthesis and purity of the deuterated compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structure.

Detailed research findings for organophosphorus compounds underscore the importance of this technique in conjunction with spectroscopic methods to provide a complete structural elucidation. bibliotekanauki.pl The theoretical elemental composition for this compound, based on a molecular weight of 166.59, is meticulously calculated and serves as the benchmark for experimental validation. cdnisotopes.com

Below is a data table presenting the theoretical elemental composition of this compound. Experimental results from a synthesized batch would be expected to fall within a narrow, acceptable margin of error (typically ±0.4%) of these values to confirm its stoichiometry.

Theoretical Elemental Composition of this compound Molecular Formula: C₂D₆ClPS Molecular Weight: 166.59 cdnisotopes.com

| Element | Symbol | Atomic Weight | Atoms in Molecule | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 2 | 24.022 | 14.42 |

| Deuterium | D | 2.014 | 6 | 12.084 | 7.25 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.28 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 18.59 |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.24 |

| Total | 134.593 | 80.78 |

Chemical Reactivity and Mechanistic Studies

Hydrolysis and Solvolysis Reaction Kinetics

Hydrolysis (reaction with water) and solvolysis (reaction with a solvent) are characteristic reactions for phosphorochloridothioates. These reactions involve the cleavage of the phosphorus-chlorine (P-Cl) bond.

Determination of Rate Constants and Activation Parameters

The determination of rate constants (k) and activation parameters (such as activation energy, Ea) for the hydrolysis and solvolysis of Dimethyl Chlorothiophosphate-D6 would be essential to quantify its reactivity. These parameters are typically determined by monitoring the reaction progress over time under controlled conditions. For analogous, non-deuterated organophosphorus compounds, studies have established pseudo-first-order reaction kinetics for hydrolysis. nih.govresearchgate.net However, specific rate constants and activation parameters for the solvolysis of this compound are not documented in the available literature.

Influence of Solvent Systems and Ionic Liquids on Reaction Rates

The choice of solvent significantly impacts the rate of solvolysis reactions. For similar organophosphorus compounds, solvent effects are often analyzed using tools like the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with the solvent's ionizing power and nucleophilicity. nih.govresearchgate.net This analysis helps to distinguish between different mechanistic pathways, such as associative (where bond-making is advanced) and dissociative (where bond-breaking is advanced) mechanisms. While it is expected that solvents would similarly influence the solvolysis of this compound, specific studies quantifying these effects are not presently available. The use of solvents like dimethyl sulfoxide (B87167) (DMSO) is common in kinetic studies, though its potential to interact with reactants can sometimes confound results. nih.govnih.gov

Kinetic Isotope Effects (KIEs) in Reaction Rate Determination

The primary value of synthesizing this compound lies in its use for determining Kinetic Isotope Effects (KIEs). A KIE is the ratio of the rate constant of the non-deuterated compound (kH) to the deuterated one (kD), expressed as kH/kD. wikipedia.orglibretexts.org This value provides insight into the reaction's transition state.

For the reactions of this compound, the isotopic substitution is on the methyl groups, which are not directly involved in bond formation or breakage at the phosphorus center. This results in a secondary kinetic isotope effect (SKIE) . wikipedia.org

SKIEs are typically much smaller than primary KIEs. libretexts.org

An inverse SKIE (kH/kD < 1) is often observed in reactions where the hybridization of a carbon atom changes, but in this case, the effect is more subtle. It can reflect changes in solvation or steric hindrance in the transition state.

Studies on similar organophosphorus systems have used deuterium (B1214612) labeling on the nucleophile (e.g., deuterated anilines) to probe the transition state, finding KIE values that help distinguish between frontside and backside attack mechanisms. researchgate.net

The specific SKIE for the solvolysis of this compound has not been reported, but its measurement would be a critical tool for elucidating the reaction mechanism.

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution is the cornerstone of organophosphorus chemistry. sapub.orgtno.nl These reactions allow for the conversion of the P-Cl group into other functional groups.

Reactivity with Various Nucleophiles

This compound is expected to react with a wide array of nucleophiles, including amines, alcohols, and hydroxide (B78521) ions. nih.gov The reactivity would depend on the nucleophile's strength (nucleophilicity) and steric bulk. For instance, kinetic studies on the reaction of a similar compound, dimethyl thiophosphinic chloride, with substituted anilines have shown a clear dependence of the reaction rate on the basicity of the aniline. researchgate.net Such studies on the D6 compound would allow for the determination of Brønsted coefficients (β), which measure the sensitivity of the reaction to the nucleophile's basicity and provide further mechanistic detail. sapub.org

Elucidation of Reaction Pathways

Nucleophilic substitution reactions at a tetracoordinated phosphorus center can proceed through two primary pathways. sapub.orgresearchgate.net

Concerted Mechanism (SN2-like): This pathway involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously. It typically involves backside attack, leading to an inversion of configuration at the phosphorus center. researchgate.net

Stepwise Mechanism (Associative): This pathway proceeds through a pentacoordinate intermediate, which then breaks down to form the products. researchgate.netacs.org

The choice between these pathways is influenced by the nucleophile, the leaving group, the non-leaving groups attached to phosphorus, and the solvent. acs.org Mechanistic tools like Linear Free Energy Relationships (LFERs), cross-interaction constants, and particularly Kinetic Isotope Effects are employed to distinguish between these possibilities. sapub.orgresearchgate.net While these are the established potential mechanisms for this class of compounds, specific studies elucidating the precise pathway for this compound are absent from the literature.

Degradation Pathways and Environmental Transformation Mechanisms

The environmental fate of organophosphorus compounds like this compound is largely governed by their degradation rates, which are influenced by factors such as pH, temperature, and the presence of other chemical species. researchgate.net

The primary mechanism for the chemical degradation of Dimethyl Chlorothiophosphate and its deuterated analog in aqueous environments is hydrolysis. lyellcollection.orgosti.gov Organophosphorus compounds are esters of phosphoric acid, and their breakdown in water is a well-documented process. researchgate.netosti.gov The rate of hydrolysis is significantly dependent on the pH of the water. lyellcollection.org For instance, the hydrolysis half-life of an organophosphate pesticide can increase from 10 days in a laboratory setting to a year if the water's pH is 6 and the temperature is 5°C, indicating that these compounds can persist in the environment for extended periods under certain conditions. lyellcollection.org

Water hydrolyzes the material, leading to the liberation of acidic gas. abdurrahmanince.net The reactivity of thio- and phosphate (B84403) esters is constrained by hydrolysis rates, which often differentiate them more than their hydrolysis energies. nih.govnih.govbohrium.com Studies on similar phosphate esters show that the rate of hydrolysis can increase with acidity up to a certain point, after which a negative salt effect and reduced water activity can decrease the rate. wisdomlib.org This suggests that the degradation of this compound in various aqueous systems will be highly sensitive to the specific environmental conditions.

The hydrolysis of Dimethyl Chlorothiophosphate involves the cleavage of the P-Cl and P-O-CH₃ bonds. In aqueous conditions, the reaction with water leads to the formation of several degradation products. When heated to decomposition, it can emit highly toxic fumes, including hydrogen chloride, phosphorus oxides, and sulfur oxides. abdurrahmanince.netnih.gov

The general hydrolysis pathway for organophosphorus compounds suggests that the initial step is the cleavage of the most labile bond, which in this case is the phosphorus-chlorine (P-Cl) bond, to form O,O-dimethyl thiophosphoric acid. Subsequent hydrolysis of the methoxy (B1213986) groups can also occur, though typically at a slower rate. The mechanism for the decomposition of a similar compound, dimethyl methylphosphonate (B1257008) (DMMP), begins with the cleavage of the phosphorus-methoxy bonds, followed by protonation to yield methanol (B129727). researchgate.net

Table 1: Potential Degradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| O,O-Dimethyl-d6 thiophosphoric acid | C₂D₆HO₂PS | Hydrolysis of the P-Cl bond |

| Methanol-d3 | CD₃OH | Hydrolysis of a P-OCD₃ bond |

| Hydrogen Chloride | HCl | Hydrolysis of the P-Cl bond |

| Oxides of Phosphorus | PₓOᵧ | Thermal decomposition |

This table presents potential products based on known degradation pathways of similar organophosphorus compounds.

Dimethyl Chlorothiophosphate is stable under normal temperatures and pressures. abdurrahmanince.net However, it begins autocatalytic decomposition at temperatures exceeding 120°C. abdurrahmanince.net During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. abdurrahmanince.net The decomposition products include hydrogen chloride, phosphine, carbon monoxide, oxides of sulfur, and oxides of phosphorus. abdurrahmanince.net Differential scanning calorimetry studies on dimethyl sulfoxide (DMSO), another sulfur-containing organic compound, show that decomposition is detected at high temperatures, indicating that significant energy input is required for thermal breakdown in the absence of catalysts. researchgate.net Studies on imidazoline/dimethyl succinate (B1194679) hybrids show they are thermally stable up to approximately 200°C in an inert atmosphere, after which a multi-step decomposition process begins. nih.gov

Role as a Synthetic Intermediate in Deuterated Compound Synthesis

Isotopically labeled compounds are crucial tools in various scientific fields, including metabolism studies, environmental fate analysis, and clinical diagnostics. iaea.orgizotop.hu Stable isotopes like deuterium (²H) are increasingly used in pesticide research. iaea.org this compound serves as a key intermediate in the synthesis of other deuterated molecules. pharmaffiliates.com

This compound is a labeled analog of Dimethyl Chlorothiophosphate, an organophosphorus reagent used to synthesize the widely used pesticide Parathion. pharmaffiliates.com By using the deuterated form, researchers can synthesize labeled versions of Parathion and other related pesticides. These labeled pesticides are invaluable for environmental fate studies, allowing scientists to trace their movement and breakdown in soil, water, and biological systems. researchgate.netiaea.org The use of stable isotope-labeled compounds as environmental pollutant standards is a common application. The synthesis of labeled pesticides like [¹⁴C]rimsulfuron is often required by regulatory agencies to fill data gaps for reregistration, highlighting the importance of such labeled intermediates. nih.gov

Beyond pesticides, Dimethyl Chlorothiophosphate is used as an intermediate in the manufacture of plasticizers, corrosion inhibitors, and flame retardants. wikipedia.orgontosight.ai Consequently, the D6 variant is a valuable precursor for creating deuterated versions of these chemicals for research purposes. It is also used to synthesize phosphorus analogs of γ-aminobutyric acid (GABA), which exhibit anticonvulsant properties. pharmaffiliates.com The synthesis of deuterium-labeled derivatives of other organophosphorus compounds, such as dimethylallyl diphosphate, has been reported for use in enzymological studies, demonstrating the broad utility of labeled building blocks in biochemical research. nih.gov The isotopic label allows for detailed investigation of metabolic pathways and reaction mechanisms. iaea.orgwayne.edu

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dimethyl Chlorothiophosphate | DMCTP |

| Parathion | - |

| Rimsulfuron | - |

| Dimethyl sulfoxide | DMSO |

| γ-aminobutyric acid | GABA |

| Dimethylallyl diphosphate | DMAPP |

| Dimethyl methylphosphonate | DMMP |

| O,O-dimethyl thiophosphoric acid | - |

| Methanol-d3 | - |

Applications in Analytical Chemistry and Research Standard Development

Utilization as an Internal Standard in Quantitative Analysis

The fundamental application of standards derived from Dimethyl Chlorothiophosphate-D6 is to enhance the reliability of quantitative analytical methods. By introducing a known quantity of a deuterated standard into a sample, analysts can correct for variations that occur during sample preparation, extraction, and analysis.

Isotope Dilution Mass Spectrometry (IDMS) Calibration

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. In this method, a known amount of an isotopically labeled version of the analyte, such as a standard synthesized from this compound, is added to the sample at the earliest stage of analysis. This "isotope-labeled internal standard" (ILIS) behaves nearly identically to the native analyte throughout the entire analytical process. nih.gov

During mass spectrometric analysis, the instrument can distinguish between the analyte and the ILIS due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the ILIS, the concentration of the analyte in the original sample can be determined with high accuracy. This is because any loss of the analyte during sample processing will be accompanied by a proportional loss of the ILIS, thus keeping the ratio constant. Deuterated internal standards are widely employed in mass spectrometry to facilitate IDMS, which is considered one of the most accurate quantitative analytical techniques available.

Enhancing Accuracy and Precision in Trace Analysis

In trace analysis, where the concentrations of analytes are extremely low, even minor variations in experimental conditions can lead to significant errors. The use of deuterated internal standards, such as those prepared from this compound, is critical for improving the accuracy and precision of these measurements. labrulez.com These standards help to compensate for analyte losses during various stages, including extraction, cleanup, and injection into the analytical instrument.

A multi-residue trace analytical method for quantifying 146 pesticides in soil utilized 95 isotopically labeled analyte analogues for calibration, demonstrating the importance of such standards in achieving high sensitivity and precision. nih.gov Research has shown that using deuterated analogues as internal standards significantly improves the accuracy of quantitative analysis of pesticides and mycotoxins in complex matrices like cannabis. labrulez.com

Development of Analytical Methodologies for Organophosphorus Detection

The development of robust and reliable analytical methods for the detection of organophosphorus compounds is a critical area of environmental and food safety monitoring. Deuterated standards play a key role in this process.

Method Validation and Quality Control

Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose. This involves assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification. epa.gov The use of isotopically labeled internal standards is a cornerstone of quality assurance and quality control (QA/QC) in pesticide residue analysis. researchgate.net

In the development of a method for diagnosing exposure to organophosphate pesticides, for instance, deuterated standards would be essential for validating the extraction and analysis of adducted biomarkers from human serum. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for the determination of organophosphorus pesticides in wastewater, which require rigorous quality control, including the demonstration of acceptable accuracy and precision. epa.govepa.gov The use of isotopically labeled standards is a key component in meeting these stringent requirements.

The following table illustrates typical validation parameters for an analytical method using isotopically labeled internal standards for the quantification of organophosphorus compounds in urine.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.2 - 0.8 µg/L |

| Accuracy | >85% |

| Precision | >85% |

| Data derived from a study on the quantification of glyphosate (B1671968) and other organophosphorus compounds in human urine. nih.gov |

Matrix Effects and Sample Preparation Considerations

Samples such as soil, food, and biological fluids contain a complex mixture of substances other than the analyte of interest. This "matrix" can interfere with the analysis, causing either enhancement or suppression of the analyte signal in the mass spectrometer, a phenomenon known as the matrix effect. nih.govresearchgate.net

Isotopically labeled internal standards are highly effective in compensating for matrix effects. nih.govrestek.com Since the internal standard is chemically almost identical to the analyte, it experiences similar matrix effects. Therefore, the ratio of the analyte to the internal standard remains largely unaffected, leading to more accurate quantification. researchgate.netnih.gov However, for highly accurate results, especially in complex food matrices, the use of matrix-matched calibration solutions in conjunction with isotopically labeled internal standards is often recommended. researchgate.netnih.gov

The table below shows the impact of using an isotope-labeled internal standard on the accuracy of pesticide analysis in different food matrices compared to an external calibration method.

| Food Matrix | Target Pesticide | Accuracy with External Calibration | Accuracy with Isotope-Labeled Internal Standard |

| Corn | Pesticide A | Biased | More Accurate |

| Green Soybean | Pesticide B | Biased | More Accurate |

| Carrot | Pesticide C | Biased | More Accurate |

| Pumpkin | Pesticide D | Biased | More Accurate |

| This table is a representation of findings from a study evaluating the impact of matrix effect on pesticide quantification. nih.gov |

Tracer Studies for Reaction Mechanism Elucidation

Isotopically labeled compounds, including those synthesized using this compound as a precursor, can be used as tracers to study the fate and transformation of organophosphorus compounds in the environment. iaea.org By tracking the labeled compound and its degradation products, researchers can gain insights into reaction mechanisms, such as those involved in photodegradation or metabolism. iaea.orgrsc.org

Compound-Specific Isotope Analysis (CSIA) is an advanced technique that can quantify the degradation of organic pollutants and provide information about their reaction pathways without the need to identify all transformation products. rsc.org The use of isotopically labeled standards is crucial for calibrating and validating these complex analyses. Such studies are vital for assessing the environmental risk of pesticides and for developing strategies for their remediation. iaea.org

Tracking Molecular Transformations

Isotopic labeling is a fundamental technique for elucidating chemical reaction pathways and tracking the transformation of molecules. Dimethyl labeling, a method that uses stable isotopes to tag molecules, is a powerful approach for quantitative analysis in proteomics and other fields. isotope.comnih.govresearchgate.net

In the context of this compound, its deuterated methyl groups act as a stable tag. When this compound is used as a reactant or intermediate in a chemical synthesis, the deuterium (B1214612) label allows researchers to follow the path of the dimethyl thiophosphate moiety through the reaction sequence. By using mass spectrometry to detect the mass shift imparted by the deuterium atoms, chemists can:

Confirm Reaction Pathways: Verify that the labeled portion of the molecule has been successfully incorporated into the final product.

Identify Byproducts: Isolate and identify any unintended side-products that still contain the deuterium label, providing a more complete understanding of the reaction mechanism.

Optimize Reaction Conditions: Quantify the yield of the desired labeled product versus byproducts under different conditions to optimize the synthesis.

The technique is analogous to dimethyl labeling strategies used in quantitative proteomics, where different isotopic forms of formaldehyde (B43269) are used to label peptides and track their abundance. nih.govmdpi.com

Investigating Metabolic Pathways (in vitro enzymatic studies or environmental fate)

Stable isotope-labeled compounds are invaluable tools for studying metabolic pathways and for use as environmental pollutant standards. clearsynth.com Given that the unlabeled analogue, Dimethyl Chlorothiophosphate, is a precursor in the manufacture of pesticides, the D6 variant is exceptionally well-suited for investigating the breakdown and transformation of these compounds in controlled laboratory settings. pharmaffiliates.comwikipedia.org

In Vitro Enzymatic Studies: Researchers can introduce this compound into an in vitro system containing specific enzymes to study its metabolism. By analyzing the reaction mixture over time with techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify the resulting deuterated metabolites. This provides direct evidence of the metabolic transformations catalyzed by the enzymes, helping to map out the complete metabolic pathway.

Environmental Fate Studies: The environmental persistence and degradation of pesticides are of significant concern. This compound can be used as a tracer in simulated environmental systems, such as soil or water samples. By spiking a sample with the D6 compound, analysts can track its degradation into various products under different conditions (e.g., microbial action, hydrolysis). This helps in building accurate models for the environmental fate of the parent compound and its derivatives, predicting their persistence and mobility in ecosystems. researchgate.net

Reference Standard for Chemical Identification and Purity Assessment

The most prominent application of this compound is as a reference standard in analytical testing, particularly for methods involving gas chromatography (GC) or liquid chromatography coupled with mass spectrometry. lgcstandards.comepa.govepa.gov

As a reference material, it serves two primary functions:

Chemical Identification: In complex mixtures, definitively identifying a target analyte can be challenging. By adding a known quantity of this compound to a sample, analysts can look for the co-elution of the labeled standard and the suspected unlabeled analyte. The consistent retention time in chromatography, combined with the expected mass difference between the analyte and the standard in the mass spectrometer, provides unambiguous confirmation of the analyte's identity. aptochem.com

Purity Assessment and Quantification: Deuterated compounds are the preferred internal standards for achieving the highest levels of precision and accuracy in quantitative analysis. researchgate.netclearsynth.com When measuring the amount of Dimethyl Chlorothiophosphate or a related organophosphorus pesticide in a sample, a precise amount of the D6 variant is added at the beginning of the sample preparation process. nih.govanalysis.rs The ratio of the MS signal from the native analyte to the signal from the D6 internal standard is used to calculate the analyte's exact concentration. nih.gov This method effectively compensates for any loss of sample during extraction or for matrix effects—where other compounds in the sample interfere with the instrument's signal—ensuring the final result is robust and reliable. scioninstruments.comclearsynth.com

| Application | Principle | Analytical Advantage |

| Tracking Transformations | Isotopic tag follows the molecular fragment through chemical reactions. | Enables confirmation of reaction mechanisms and identification of byproducts. |

| Metabolic Pathway Studies | Labeled compound is introduced to a biological or environmental system to trace its breakdown. | Allows for the identification of metabolites and degradation products, clarifying metabolic and environmental pathways. |

| Chemical Identification | Serves as a benchmark in chromatography and mass spectrometry. | Provides confident identification of the target analyte through co-elution and predictable mass shift. aptochem.com |

| Purity & Quantification | Acts as an internal standard to correct for analytical variability. | Ensures high accuracy and precision in determining the concentration of the unlabeled analyte. scioninstruments.comclearsynth.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energetic landscape of the molecule, from which numerous other properties can be derived. For Dimethyl Chlorothiophosphate-D6, such calculations would typically employ Density Functional Theory (DFT), a robust method that balances computational cost with accuracy for organophosphorus compounds. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. This most stable structure is known as the global minimum. For a flexible molecule like this compound, which has rotatable bonds (P-O and O-C), multiple energy minima, known as conformers or rotamers, may exist.

Table 1: Key Structural Parameters of Dimethyl Chlorothiophosphate Note: The following table presents typical structural parameters for the non-deuterated analogue, O,O-Dimethyl phosphorochloridothioate. The substitution of hydrogen with deuterium (B1214612) in the D6 variant is expected to have a negligible effect on the equilibrium bond lengths and angles.

| Parameter | Description | Typical Value |

| Formula | Molecular Formula | C2H6ClO2PS |

| Molecular Weight | Grams per mole | 160.56 g/mol |

| InChIKey | IUPAC International Chemical Identifier Key | XFBJRFNXPUCPKU-UHFFFAOYSA-N |

| SMILES | Simplified Molecular-Input Line-Entry System | COP(=S)(OC)Cl |

| Data sourced from PubChem. nih.gov |

Electronic Structure and Bonding Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This involves examining the molecular orbitals (MOs), their energy levels, and how they contribute to chemical bonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the nature of the chemical bonds (e.g., P=S, P-Cl, P-O, O-C). This provides a picture of electron density distribution, atomic charges, and the degree of covalent versus ionic character in each bond. For Dimethyl Chlorothiophosphate, such analysis would reveal the strong polarization of the P=S and P-Cl bonds, which are crucial to its reactivity as an intermediate in pesticide synthesis. wikipedia.org The analysis can also detail the delocalization of electron density from the oxygen lone pairs into adjacent antibonding orbitals, which stabilizes the molecule.

Spectroscopic Property Prediction and Correlation

A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be used to interpret and assign experimental data, providing a more complete understanding of the molecule's structure and dynamics.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods can predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for magnetically active nuclei, such as ¹H, ¹³C, and ³¹P. The calculation involves determining the magnetic shielding tensor for each nucleus within the molecule's calculated electronic structure.

For this compound, the primary difference from its standard analogue would be the replacement of the ¹H NMR signal from the methyl groups with a signal in the ²H (deuterium) NMR spectrum, and the absence of ¹H-¹³C and ¹H-³¹P coupling involving these groups. The calculations would aim to reproduce the experimental chemical shifts observed for the non-deuterated compound. chemicalbook.comchemicalbook.com The ³¹P chemical shift is particularly sensitive to the electronic environment around the phosphorus atom. The coupling constant, for instance ³J(P,H) which describes the interaction between the phosphorus nucleus and the methoxy (B1213986) protons over three bonds, is a valuable parameter that can be calculated and compared with experimental values to validate the computed structure. libretexts.org

Table 2: Experimental NMR Data for Dimethyl Chlorothiophosphate Note: This data is for the non-deuterated compound and serves as a benchmark for computational predictions. In the D6 variant, the proton signals would be absent.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent |

| ¹H | 3.907 | Doublet | ³J(H,P) = 16.0 Hz | CDCl₃ |

| ¹³C | 55.4 | Doublet | ²J(C,P) = 5.9 Hz | CDCl₃ |

| Data adapted from ChemicalBook. chemicalbook.com |

Vibrational Frequency Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities. The process involves calculating the second derivatives of the energy with respect to the atomic positions, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the specific atomic motions for each frequency (e.g., stretching, bending, torsion).

DFT calculations, when paired with appropriate basis sets, have proven effective for assigning the fundamental vibrational modes of related chlorophosphates. researchgate.net A key challenge and area of focus in these calculations is the accurate prediction of low-frequency torsional modes, which are often sensitive to the choice of computational method. nist.gov For this compound, a comparison of the calculated vibrational spectra for both the deuterated and non-deuterated forms would precisely identify which vibrational modes are affected by the isotopic substitution. Specifically, the C-H stretching and bending modes would be replaced by C-D modes at significantly lower frequencies due to the heavier mass of deuterium.

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This is crucial for understanding the role of Dimethyl Chlorothiophosphate as a reactive intermediate. wikipedia.org Reaction pathway modeling involves identifying the lowest energy path a molecule takes to transform from reactants to products.

This is achieved by locating the transition state (TS) structure, which is the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. u-tokyo.ac.jp For a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, computational methods could be used to:

Optimize the geometries of the reactants, products, and any intermediates.

Locate the transition state structure connecting them.

Calculate the activation energy to predict the reaction's feasibility and kinetics.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. While specific studies on this molecule are scarce, the methodology is a standard practice in computational chemistry for elucidating reaction mechanisms. u-tokyo.ac.jp This type of analysis would reveal, for example, the detailed mechanism of nucleophilic substitution at the phosphorus center, a characteristic reaction for this class of compounds.

Energetics of Reaction Pathways

Computational studies, particularly those employing Molecular Orbital (MO) theory and Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces for reactions involving Dimethyl Chlorothiophosphate. researchgate.netnih.gov A primary focus of this research has been on nucleophilic substitution reactions at the phosphorus center, a characteristic reaction for this class of compounds. sapub.orgsapub.org

These theoretical investigations have revealed that the aminolysis of Dimethyl Chlorothiophosphate, for instance with ammonia (B1221849), can proceed through different mechanistic pathways. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net Two key pathways that have been proposed and studied are front-side and back-side nucleophilic attacks on the phosphorus atom. researchgate.netacs.orgacs.org

The energetics of these pathways are dictated by the stability of their respective transition states:

Back-side Attack (SN2-like): This pathway involves the nucleophile approaching the phosphorus atom from the side opposite to the chlorine leaving group. This leads to a trigonal bipyramidal pentacoordinate transition state , a common feature in nucleophilic substitutions at phosphorus. researchgate.netsapub.orgacs.orgacs.org In this transition state, the incoming nucleophile and the departing leaving group occupy the apical positions of the trigonal bipyramid.

Front-side Attack: In this alternative mechanism, the nucleophile approaches from the same side as the leaving group. For this to be energetically feasible, a specific arrangement is required. Theoretical calculations suggest a hydrogen-bonded, four-center-type transition state in the case of aminolysis. researchgate.netacs.orgacs.org This involves a hydrogen atom from the incoming ammonia molecule interacting with the sulfur atom of the thiophosphate group, creating a cyclic arrangement that stabilizes the transition state.

The relative energies of these transition states, and thus the preferred reaction pathway, are highly dependent on the nature of the nucleophile and the surrounding solvent environment.

| Reaction Pathway | Proposed Transition State | Key Features |

| Back-side Attack | Trigonal Bipyramidal Pentacoordinate | Nucleophile and leaving group in apical positions. |

| Front-side Attack | Hydrogen-bonded, Four-center | Involves hydrogen bonding with the thiophosphate sulfur. |

Solvent Effects in Theoretical Models

The solvent environment plays a crucial role in dictating the course of a chemical reaction, and theoretical models have been employed to understand its impact on the reactions of Dimethyl Chlorothiophosphate. The inclusion of solvent effects in computational models, often through continuum models like the Polarizable Continuum Model (PCM) or by explicitly including solvent molecules, can significantly alter the calculated energetics of reaction pathways. researchgate.net

For the aminolysis of Dimethyl Chlorothiophosphate, theoretical calculations have shown that considering specific solvation effects is critical. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net For example, in the gas phase, one pathway may be strongly favored, but in a polar solvent like acetonitrile, the relative energies of the front-side and back-side attack transition states can change. acs.orgresearchgate.net This is because polar solvents can stabilize charged or highly polar transition states to different extents.

Specifically, studies on the reaction with ammonia have indicated that with the consideration of specific solvation, the front-side nucleophilic attack can become competitive with the back-side attack. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net This suggests that the solvent can mediate the reaction mechanism, and a change in solvent could potentially switch the preferred pathway from a traditional SN2-like back-side attack to a front-side attack. The ability of the solvent to form hydrogen bonds or to stabilize localized charges in the transition state structure is a key determinant of its influence.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Dimethyl Chlorothiophosphate-D6 (D6-DMCTP) serves as a crucial analytical tool, primarily functioning as a stable isotope-labeled internal standard. Its significance lies in its structural identity to Dimethyl Chlorothiophosphate (DMCTP), a key intermediate in the synthesis of various commercial products, including pesticides and pharmaceuticals. ontosight.aiontosight.aiwikipedia.org The incorporation of six deuterium (B1214612) atoms into the D6-DMCTP molecule results in a distinct mass shift, allowing for precise quantification in mass spectrometry-based analyses, such as those used in environmental monitoring and metabolic research.

The primary academic contribution of D6-DMCTP is its application in isotope dilution assays. These methods are essential for accurately determining the concentration of its non-labeled counterpart, DMCTP, in complex matrices like soil, water, and biological samples. By introducing a known amount of D6-DMCTP into a sample, researchers can correct for analyte loss during sample preparation and analysis, leading to highly accurate and reproducible results.

Furthermore, D6-DMCTP is instrumental in studying the environmental fate and metabolic pathways of organophosphorus compounds. Researchers utilize it to trace the transformation and degradation of DMCTP and related pesticides, such as Parathion. pharmaffiliates.com This is critical for assessing the environmental impact and persistence of these chemicals. The use of stable isotope-labeled compounds like D6-DMCTP is considered a safe and effective way to conduct these types of in vivo metabolic studies.

Emerging Research Areas for this compound

While the primary role of this compound has been as an internal standard, emerging research points toward its potential use in more sophisticated analytical and research applications. The increasing need for sensitive detection of organophosphate pesticides and their metabolites in food and environmental samples is driving the development of advanced analytical techniques. mdpi.com D6-DMCTP is well-suited for use in these next-generation methods, which include high-resolution mass spectrometry and advanced chromatographic techniques, to ensure the highest levels of accuracy in identifying and quantifying trace levels of contaminants. mdpi.com

Another burgeoning area of research is the investigation of "non-biological" transformations of organophosphorus compounds, which can be influenced by environmental factors such as light and temperature. nih.gov D6-DMCTP could be employed to study the kinetics and mechanisms of these abiotic degradation pathways, providing a more complete picture of the environmental lifecycle of these compounds.

Additionally, the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, presents new opportunities for D6-DMCTP. Its use could be expanded beyond a simple internal standard to a tracer for elucidating the complex metabolic networks affected by organophosphate exposure.

Potential for Novel Deuterated Organophosphorus Reagents and Probes